molecular formula C13H17N5O2S3 B6513280 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea CAS No. 1001829-14-6

3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea

Cat. No.: B6513280
CAS No.: 1001829-14-6
M. Wt: 371.5 g/mol
InChI Key: WSBSSVJKUPONFN-UHFFFAOYSA-N
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Description

3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves multiple steps:

  • Starting Materials: : The synthesis begins with commercially available 2-bromoethylamine, morpholine, thiourea, and thiophene.

  • Formation of Intermediate: : The first step involves reacting 2-bromoethylamine with morpholine to form 2-(morpholin-4-yl)ethylamine.

  • Cyclization: : This intermediate is then reacted with thiourea under acidic conditions to form the 1,3,4-thiadiazole ring.

  • Sulfanyl Substitution: : The thiadiazole compound is treated with a suitable sulfur source, such as sodium sulfide, to introduce the sulfanyl group.

  • Final Coupling: : The final product is obtained by coupling the substituted thiadiazole with thiophen-2-ylisocyanate under mild conditions.

Industrial Production Methods

For industrial-scale production, optimization of each step is crucial:

  • Efficient Catalysts: : Employing catalysts that enhance the reaction rate and yield.

  • Green Chemistry: : Utilizing environmentally friendly solvents and reagents.

  • Purification: : Implementing advanced purification techniques like recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea undergoes various chemical reactions:

Types of Reactions

  • Oxidation: : This compound can be oxidized using reagents such as hydrogen peroxide to introduce sulfoxide or sulfone functionalities.

  • Reduction: : Reduction reactions can be performed using agents like sodium borohydride to modify the thiadiazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

  • Oxidation Products: : Sulfoxides and sulfones.

  • Reduction Products: : Modified thiadiazole derivatives.

  • Substitution Products: : Urea derivatives with varying substituents.

Scientific Research Applications

3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea has diverse applications in scientific research:

  • Medicinal Chemistry: : Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

  • Material Science: : Explored for its use in the development of organic electronic devices and sensors.

  • Biology: : Studied for its interaction with various biomolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea involves several molecular targets and pathways:

  • Molecular Targets: : It can bind to specific proteins or enzymes, inhibiting their activity.

  • Pathways: : The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

  • Interactions: : Forms hydrogen bonds and hydrophobic interactions with target molecules, stabilizing its binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a piperidine ring instead of morpholine.

  • 3-(5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea: : Similar structure but with a pyrrolidine ring instead of morpholine.

Uniqueness

  • Structural Features: : The presence of a morpholine ring differentiates it from similar compounds, potentially altering its chemical properties and biological activity.

  • Reactivity: : Unique reactivity patterns due to the combination of functional groups present.

  • Applications: : Specific applications in medicinal chemistry and material science that may not be achievable with similar compounds.

That's a rundown of the unique compound, 3-(5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)urea

Properties

IUPAC Name

1-[5-(2-morpholin-4-ylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S3/c19-11(14-10-2-1-8-21-10)15-12-16-17-13(23-12)22-9-5-18-3-6-20-7-4-18/h1-2,8H,3-7,9H2,(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBSSVJKUPONFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=NN=C(S2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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